(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, an ethyl group, and a fluoro substituent on a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro substituent can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro substituent can enhance binding affinity to certain enzymes or receptors, while the benzyloxycarbonyl group can facilitate interactions with hydrophobic pockets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-benzyloxycarbonyl-4-methyl-3-fluoro-pyrrolidine-3-carboxylic acid
- (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-chloro-pyrrolidine-3-carboxylic acid
- (3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-hydroxy-pyrrolidine-3-carboxylic acid
Uniqueness
(3R,4R)-1-benzyloxycarbonyl-4-ethyl-3-fluoro-pyrrolidine-3-carboxylic acid is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C15H18FNO4 |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
(3R)-4-ethyl-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-2-12-8-17(10-15(12,16)13(18)19)14(20)21-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,18,19)/t12?,15-/m0/s1 |
InChI Key |
OHVVZHBROYAPPL-CVRLYYSRSA-N |
Isomeric SMILES |
CCC1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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